molecular formula C13H13NO B8519116 Pyridine,4-(4-methoxyphenyl)-2-methyl-

Pyridine,4-(4-methoxyphenyl)-2-methyl-

Cat. No.: B8519116
M. Wt: 199.25 g/mol
InChI Key: WREPVAUXOVTNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine,4-(4-methoxyphenyl)-2-methyl- is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine,4-(4-methoxyphenyl)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine,4-(4-methoxyphenyl)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methylpyridine

InChI

InChI=1S/C13H13NO/c1-10-9-12(7-8-14-10)11-3-5-13(15-2)6-4-11/h3-9H,1-2H3

InChI Key

WREPVAUXOVTNGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-(4-methoxyphenyl)pyridine (660 mg) and bis(triphenyl-phosphine)nickeldichloride (200 mg) in anhydrous tetrahydrofuran (7.5 mL) is cooled to a temperature close to 0° C. A solution of methylmagnesiumbromide in tetrahydrofuran (2.6 M, 2 mL) is added slowly. The mixture is stirred at room temperature for two hours, concentrated under reduced pressure and dissolved in methyl tert-butyl ether (10 mL). Alkaloids are extracted with a 3N aqueous solution of hydrochloric acid (3 times 10 mL). Extracts are pooled, alkalinised and back extracted with methyl tert-butyl ether (3 times 20 mL) and dichloromethane (30 mL). Organic phases are dried over magnesium sulphate, concentrated under reduced pressure and purified over silica gel (eluent dichloromethane/methanol from 100/0 to 95/5). Fraction containing the expected product are pooled and concentrated under reduced pressure to give 385 mg of 4-(4-methoxyphenyl)-2-methylpyridine as a clear brown powder used without further purification.
Quantity
660 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(triphenyl-phosphine)nickeldichloride
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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